molecular formula C11H17NO B1289560 3-(Benzylamino)-2-methylpropan-1-ol CAS No. 858834-71-6

3-(Benzylamino)-2-methylpropan-1-ol

Cat. No. B1289560
CAS RN: 858834-71-6
M. Wt: 179.26 g/mol
InChI Key: HJARAYMXDYVLBL-UHFFFAOYSA-N
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Description

The compound 3-(Benzylamino)-2-methylpropan-1-ol is structurally related to a class of compounds known as 3-(arylamino)-3-phenylpropan-2-olamines, which have been studied for their pharmacological properties, particularly as dual norepinephrine and serotonin reuptake inhibitors . These compounds are of interest due to their potential therapeutic applications in treating disorders related to neurotransmitter imbalance.

Synthesis Analysis

The synthesis of related compounds, such as 3-(arylamino)-1-oxo-1-phenylpropanes, involves heating 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine in the presence of arylamines, which leads to a retroaldol type reaction followed by transamination of the intermediate Mannich base . This method demonstrates the potential synthetic pathways that could be adapted for the synthesis of 3-(Benzylamino)-2-methylpropan-1-ol.

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(Benzylamino)-2-methylpropan-1-ol is not provided, related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as X-ray diffraction . These techniques allow for the determination of molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their ability to undergo transformations, such as the aza-Michael addition, which is used to synthesize 3-(arylamino)-1-ferrocenylpropan-1-ones . This reaction involves the addition of arylamines to acryloylferrocene, indicating that 3-(Benzylamino)-2-methylpropan-1-ol may also participate in similar addition reactions due to the presence of an amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class can be inferred from related studies. For instance, the antibacterial properties of 3-(arylamino)-1-ferrocenylpropan-1-ones have been evaluated, showing broad-spectrum effects against Gram-negative and -positive bacteria . Additionally, the electronic properties, such as excitation energies and dipole moments, have been computed for related compounds using DFT calculations, which could be relevant for understanding the properties of 3-(Benzylamino)-2-methylpropan-1-ol .

Scientific Research Applications

Electrochemical Oxidation Studies

Solvent and Substituent Effects

A study by Thirumoorthi and Elango (2007) investigated the electrochemical oxidation of various substituted benzylamines in a medium of 2-methylpropan-2-ol and water. This research is crucial for understanding the electrochemical behaviors of benzylamines, providing insights into their reactivity and potential applications in synthetic chemistry. The study found that oxidation potential correlated well with substituent constants, highlighting the influence of solvent-solute interactions on reaction mechanisms (Thirumoorthi & Elango, 2007).

Reactivity in Organic Synthesis

Aminolysis of Phenyl Glycidyl Ether

Palchikov et al. (2017) explored the composition of aminolysis products of phenyl glycidyl ether with benzylamine, revealing the ratio of products does not significantly depend on the solvent nature but is primarily determined by the ratio of initial reagents. This study provides essential insights into the reactions involving benzylamine derivatives for organic synthesis applications (Palchikov et al., 2017).

Atmospheric Chemistry

Hydroxyaldehyde Production from Hydroxyl Radical Reactions

Reisen et al. (2003) investigated the production of hydroxyaldehyde from the OH radical-initiated reactions of volatile emissions, including 2-methyl-3-buten-2-ol. This research is significant for understanding the environmental impact of these compounds, particularly their role in forming tropospheric ozone and secondary organic aerosols (Reisen et al., 2003).

Enzymatic Resolution in Asymmetric Synthesis

Lipase-Catalyzed Resolution

The study by Torre, Gotor‐Fernández, and Gotor (2006) on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the application of biocatalysis in obtaining enantiomerically pure compounds. This research contributes to the field of asymmetric synthesis, offering a pathway to produce enantiopure compounds for pharmaceutical applications (Torre et al., 2006).

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

3-(benzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJARAYMXDYVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593343
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-2-methylpropan-1-ol

CAS RN

858834-71-6
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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